Anti-HIV-1 Potency and Therapeutic Index vs. Cytotoxicity in CEM-SS T-Cells
In a direct head-to-head evaluation of a series of synthetic lipids, rac-3-octadecanamido-2-ethoxypropylphosphocholine (Compound 8) was identified as the most promising analog. It inhibited HIV-1 syncytial plaque formation with an IC₅₀ of 0.16 µM in CEM-SS T-cells. This antiviral potency was quantified to be 84-fold greater than its cytotoxic threshold for CEM-SS cell growth (IC₅₀ ≈ 13.4 µM, derived from the 84-fold difference), establishing a highly favorable in vitro therapeutic index [1].
| Evidence Dimension | HIV-1 Plaque Formation Inhibition vs. Cell Growth Inhibition (CEM-SS) |
|---|---|
| Target Compound Data | IC₅₀ = 0.16 µM (plaque inhibition) |
| Comparator Or Baseline | CEM-SS Cell Growth Inhibition (target compound cytotoxicity): IC₅₀ ≈ 13.4 µM |
| Quantified Difference | 84-fold selectivity window (IC₅₀[cytotoxicity] / IC₅₀[antiviral]) |
| Conditions | CEM-SS T-cell monolayers; HIV-1 syncytial plaque formation assay; compound added before or up to 2 days post-infection. |
Why This Matters
The 84-fold selectivity window provides procurement justification over other ether lipid analogs that may have narrower or undefined therapeutic margins in the same assay system.
- [1] Meyer KL, Marasco CJ Jr, Morris-Natschke SL, Ishaq KS, Piantadosi C. In vitro evaluation of phosphocholine and quaternary ammonium containing lipids as novel anti-HIV agents. J Med Chem. 1991 Apr;34(4):1377-83. View Source
